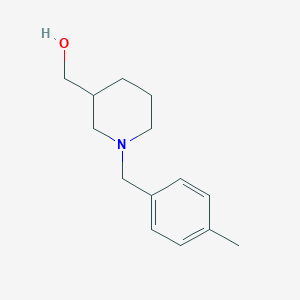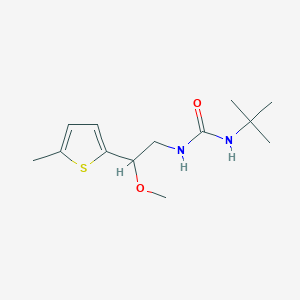![molecular formula C17H20N4O3 B2916935 1-ethyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide CAS No. 1903437-66-0](/img/structure/B2916935.png)
1-ethyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound. Its unique structure combines pyrazole and oxazepine rings, making it an intriguing subject for research across multiple scientific fields. The compound's specific applications in biological and chemical processes underscore its potential for advancing medicinal and industrial chemistry.
Métodos De Preparación
The synthesis of this compound involves a multi-step reaction sequence:
Formation of the pyrazole ring
Start with the cyclization of a suitable 1,3-diketone with hydrazine, forming the pyrazole core.
Synthesis of the oxazepine ring
Condense an appropriate ortho-amino benzophenone with glycolic acid under reflux conditions to form the oxazepine nucleus.
Final assembly
Couple the pyrazole and oxazepine intermediates through an alkylation reaction using a suitable base and ethyl bromide to obtain 1-ethyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide.
Industrial production would scale these steps up with emphasis on optimizing reaction yields, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
1-ethyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide can undergo several types of reactions, including:
Oxidation
It may undergo oxidation reactions at the pyrazole or oxazepine rings, particularly in the presence of oxidizing agents like potassium permanganate.
Reduction
Reduction reactions could target the carbonyl group within the oxazepine ring, using reagents such as sodium borohydride.
Substitution
Both nucleophilic and electrophilic substitution reactions are possible, especially at the carboxamide group. Common reagents include alkyl halides and amines. The major products of these reactions vary but typically include modified versions of the original compound with altered functional groups or ring structures.
Aplicaciones Científicas De Investigación
This compound has a wide array of scientific applications:
Chemistry
It serves as a building block for more complex molecular structures and materials, aiding the synthesis of novel chemical entities.
Biology
It is used in studying enzyme interactions and inhibition, offering insights into cellular processes and potential therapeutic targets.
Medicine
Industry
It can be applied in the development of advanced materials with specific chemical properties, such as new catalysts or polymers.
Mecanismo De Acción
The mechanism by which 1-ethyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide exerts its effects involves:
Molecular targets
It interacts with specific enzymes and receptors, modulating their activity.
Pathways
The compound may influence pathways related to cellular metabolism, signal transduction, or gene expression, depending on its biological context.
Comparación Con Compuestos Similares
Compared to similar compounds, 1-ethyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide stands out due to its unique combination of pyrazole and oxazepine rings, which imparts distinctive chemical and biological properties. Similar compounds might include:
1-ethyl-3-phenyl-1H-pyrazole-4-carboxamide
Shares the pyrazole ring but lacks the oxazepine structure, resulting in different reactivity and applications.
N-(2-(3-oxo-2,3-dihydrobenzoxazin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide
Features a benzoxazine ring instead of the oxazepine ring, leading to variations in biological activity.
Each similar compound has its unique set of properties and applications, emphasizing the specific utility of this compound in research and industry.
Propiedades
IUPAC Name |
1-ethyl-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-2-21-9-7-14(19-21)17(23)18-8-10-20-11-13-5-3-4-6-15(13)24-12-16(20)22/h3-7,9H,2,8,10-12H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBQYSUAZABNTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NCCN2CC3=CC=CC=C3OCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Thia-1-azaspiro[4.5]decane 7,7-dioxide hydrochloride](/img/structure/B2916858.png)




![4-(indolin-1-ylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2916863.png)
![4-fluoro-2-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2916867.png)

![N-(4-chloro-2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2916871.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide](/img/structure/B2916873.png)
![4-(pyridin-2-yl)-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B2916874.png)

